(2-Fluorobenzyl)cyanamide
Overview
Description
(2-Fluorobenzyl)cyanamide is an organic compound characterized by the presence of a fluorine atom on the benzyl ring and a cyanamide group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Cyanamide, a related compound, has been shown to interact with enzymes such as cathepsin k and carbonic anhydrase 2 . These enzymes play crucial roles in various biological processes, including protein degradation and pH regulation .
Mode of Action
It’s suggested that cyanamide compounds may interact with their targets through a nucleophilic addition mechanism . For instance, a zinc-chloride catalyzed reverse nucleophilic addition of N-Boc-hydroxylamine to the cyanamide-nitrile has been reported .
Biochemical Pathways
For example, it has been reported to affect the hydrogen cyanide metabolism in plants . Cyanamide can also influence the bioactivation pathway of glyceryl trinitrate and isosorbide dinitrate .
Pharmacokinetics
Pharmacokinetics studies generally involve understanding how the body absorbs, distributes, metabolizes, and excretes a drug .
Result of Action
Cyanamide has been shown to induce oxidative stress in plants, affecting the activities of antioxidant enzymes and the content of malondialdehyde . It’s also been reported to influence the synthesis and accumulation of phenylpropanoids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorobenzyl)cyanamide typically involves the reaction of (2-Fluorobenzyl)amine with cyanogen bromide or cyanogen chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction parameters and higher yields. The use of catalysts such as palladium or nickel can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: (2-Fluorobenzyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of (2-Fluorobenzyl)amine.
Substitution: Nucleophilic substitution reactions can occur at the cyanamide group, where nucleophiles such as amines or alcohols replace the cyanamide moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: (2-Fluorobenzoic) acid.
Reduction: (2-Fluorobenzyl)amine.
Substitution: Various substituted (2-Fluorobenzyl) derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluorobenzyl)cyanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
- (2-Chlorobenzyl)cyanamide
- (2-Bromobenzyl)cyanamide
- (2-Methylbenzyl)cyanamide
Comparison: (2-Fluorobenzyl)cyanamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and methyl analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2-fluorophenyl)methylcyanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4,11H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWGHEALLSJUHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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